molecular formula C9H10N2O4 B1369292 Methyl 3-(methylamino)-4-nitrobenzoate CAS No. 251643-13-7

Methyl 3-(methylamino)-4-nitrobenzoate

Cat. No.: B1369292
CAS No.: 251643-13-7
M. Wt: 210.19 g/mol
InChI Key: OOEWPNGKWZWOTQ-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methylamino group, and a methyl ester group attached to a benzene ring

Scientific Research Applications

Methyl 3-(methylamino)-4-nitrobenzoate has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, “Methyl 4-aminobenzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Future research could focus on the development of novel inhibitors using “Methyl 3-(methylamino)-4-nitrobenzoate” as a scaffold. For instance, a vast set of 3-phenylcoumarin derivatives was designed using virtual combinatorial chemistry or rationally de novo and synthesized using microwave chemistry . The results indicate that the 3-phenylcoumarins, especially derivative 1, present unique pharmacological features worth considering in future drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)-4-nitrobenzoate typically involves the nitration of methyl 3-(methylamino)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 3-(methylamino)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-7-5-6(9(12)15-2)3-4-8(7)11(13)14/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEWPNGKWZWOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579186
Record name Methyl 3-(methylamino)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251643-13-7
Record name Methyl 3-(methylamino)-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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